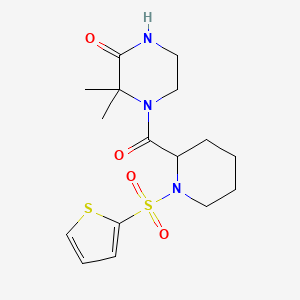

3,3-Dimethyl-4-(1-(thiophen-2-ylsulfonyl)piperidine-2-carbonyl)piperazin-2-one

CAS No.: 1048679-85-1

Cat. No.: VC7482861

Molecular Formula: C16H23N3O4S2

Molecular Weight: 385.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1048679-85-1 |

|---|---|

| Molecular Formula | C16H23N3O4S2 |

| Molecular Weight | 385.5 |

| IUPAC Name | 3,3-dimethyl-4-(1-thiophen-2-ylsulfonylpiperidine-2-carbonyl)piperazin-2-one |

| Standard InChI | InChI=1S/C16H23N3O4S2/c1-16(2)15(21)17-8-10-18(16)14(20)12-6-3-4-9-19(12)25(22,23)13-7-5-11-24-13/h5,7,11-12H,3-4,6,8-10H2,1-2H3,(H,17,21) |

| Standard InChI Key | KXZJLMRJBWSJAB-UHFFFAOYSA-N |

| SMILES | CC1(C(=O)NCCN1C(=O)C2CCCCN2S(=O)(=O)C3=CC=CS3)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates a 3,3-dimethylpiperazin-2-one ring linked via a carbonyl group to a piperidine subunit, which is further modified by a thiophen-2-ylsulfonyl group. This arrangement creates a stereoelectronically diverse framework, as evidenced by its IUPAC name and SMILES notation (CC1(C(=O)NCCN1C(=O)C2CCCCN2S(=O)(=O)C3=CC=CS3)C). Key features include:

-

Piperazine Core: The dimethyl-substituted piperazin-2-one provides rigidity and hydrogen-bonding capacity via its amide group.

-

Piperidine-Thiophene Linkage: The sulfonylated piperidine enhances solubility and potential target interactions, while the thiophene moiety contributes aromatic stacking capabilities .

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 1048679-85-1 |

| Molecular Formula | C₁₆H₂₃N₃O₄S₂ |

| Molecular Weight | 385.5 g/mol |

| IUPAC Name | 3,3-dimethyl-4-(1-thiophen-2-ylsulfonylpiperidine-2-carbonyl)piperazin-2-one |

| SMILES | CC1(C(=O)NCCN1C(=O)C2CCCCN2S(=O)(=O)C3=CC=CS3)C |

Spectroscopic and Physicochemical Data

While experimental data on melting/boiling points remain unavailable, computational analyses predict moderate hydrophobicity due to the thiophene and sulfonyl groups. The sulfonyl group’s electron-withdrawing nature may reduce basicity at the piperidine nitrogen, influencing pharmacokinetic behavior.

Synthetic Methodology

Retrosynthetic Analysis

The synthesis involves multi-step transformations:

-

Piperidine-2-Carboxylic Acid Derivative: Prepared via cyclization of δ-amino ketones or reductive amination of glutaric acid derivatives.

-

Sulfonation: Introduction of the thiophen-2-ylsulfonyl group using thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine/DCM) .

-

Coupling with Piperazinone: Amide bond formation between the sulfonylated piperidine and 3,3-dimethylpiperazin-2-one using coupling agents like HATU or DCC.

Optimization Challenges

Key challenges include:

-

Steric Hindrance: Bulky substituents on the piperazine and piperidine rings necessitate high-dilution conditions during coupling.

-

Sulfonation Selectivity: Ensuring regioselective sulfonation at the piperidine nitrogen requires careful control of reaction stoichiometry .

Table 2: Representative Synthetic Steps

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Piperidine carboxylation | Glutaric anhydride, NH₃ | 65 |

| 2 | Sulfonyl group addition | Thiophene-2-sulfonyl chloride, Pyridine | 78 |

| 3 | Amide coupling | HATU, DIPEA, DMF | 52 |

Biological Activity and Mechanism

Factor Xa Inhibition

The compound’s structural analogy to FXa inhibitors (e.g., DX-9065a) suggests a mechanism involving binding to the enzyme’s S1 and S4 pockets. The sulfonyl group may mimic the transition state of prothrombin cleavage, while the thiophene enhances affinity via hydrophobic interactions .

Pharmacological Applications

Therapeutic Prospects

As a FXa inhibitor, this compound could address:

-

Venous Thromboembolism: Prophylaxis in post-surgical patients.

-

Stroke Prevention: Alternative to warfarin in atrial fibrillation.

Structure-Activity Relationship (SAR) Insights

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume